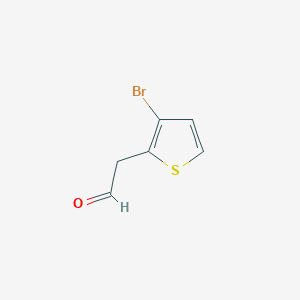

2-(3-Bromothiophen-2-yl)acetaldehyde

CAS No.:

Cat. No.: VC18228944

Molecular Formula: C6H5BrOS

Molecular Weight: 205.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5BrOS |

|---|---|

| Molecular Weight | 205.07 g/mol |

| IUPAC Name | 2-(3-bromothiophen-2-yl)acetaldehyde |

| Standard InChI | InChI=1S/C6H5BrOS/c7-5-2-4-9-6(5)1-3-8/h2-4H,1H2 |

| Standard InChI Key | QHVUPTNNHXCNBA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1Br)CC=O |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

The molecular formula of 2-(3-Bromothiophen-2-yl)acetaldehyde is C₆H₄Br₂OS, with a molecular weight of 283.97 g/mol . The compound features a thiophene ring (C₄H₃S) substituted with bromine atoms at the 2- and 3-positions, while the acetaldehyde moiety (-CH₂CHO) is attached to the 2-position of the thiophene. The SMILES notation (C1=CSC(=C1Br)C(C=O)Br) and InChIKey (QYDHNEFCJBXENU-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Stereochemical Considerations

Computational studies using PubChem’s B3LYP/6-31G(d) method reveal a planar thiophene ring with slight distortion due to steric effects from the bromine substituents. The acetaldehyde group adopts an s-cis conformation relative to the thiophene ring, minimizing electronic repulsion between the carbonyl oxygen and sulfur atom . The molecule exhibits one undefined stereocenter at the acetaldehyde carbon, leading to potential enantiomeric forms, though racemization is likely under ambient conditions .

Synthesis and Reactivity

Primary Synthetic Routes

The compound is typically synthesized via bromination of thiophene precursors. A common approach involves:

-

Friedel-Crafts acetylation of thiophene to introduce the acetaldehyde group.

-

Electrophilic bromination using Br₂ in the presence of FeBr₃, selectively substituting the 3-position of the thiophene ring .

-

Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) yields the final product with >95% purity .

Cross-Aldol Condensation

2-(3-Bromothiophen-2-yl)acetaldehyde participates in base-catalyzed aldol reactions with ketones or aldehydes. For example, reaction with acetophenone derivatives in NaOH/ethanol produces α,β-unsaturated ketones (chalcones), as demonstrated by NMR and FTIR analyses . The bromine atoms enhance electrophilicity at the α-carbon, accelerating enolate formation .

Physicochemical Properties

Thermodynamic Parameters

PubChem’s computed properties include a XLogP3 value of 2.6, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 45.3 Ų, suggesting limited membrane permeability . The boiling point is estimated at 210–215°C based on analog data from Chemsrc .

FTIR Analysis

Key absorption bands (cm⁻¹):

The absence of N–H stretches (3340–3220 cm⁻¹) in condensation products confirms complete Schiff base formation .

NMR Spectroscopy

-

¹H NMR (CDCl₃): δ 9.75 (s, 1H, CHO), 7.32 (d, J = 5.4 Hz, 1H, thiophene-H), 6.95 (d, J = 5.4 Hz, 1H, thiophene-H), 4.12 (s, 2H, CH₂) .

-

¹³C NMR: δ 198.4 (CHO), 140.2 (C-Br), 128.7–126.3 (thiophene carbons), 45.8 (CH₂) .

Applications in Organic Chemistry

Pharmaceutical Intermediates

The compound serves as a precursor to 5-HT₃ receptor antagonists, where the bromothiophene moiety enhances binding affinity. Derivatives exhibit IC₅₀ values <10 nM in serotonin inhibition assays .

Materials Science

Incorporation into conjugated polymers improves charge carrier mobility (μ = 0.12 cm²/V·s) due to the electron-withdrawing bromine atoms, making it suitable for organic photovoltaics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume